Cas no 1090959-94-6 (N-(pyridin-4-yl)cyclobutanecarboxamide)

N-(pyridin-4-yl)cyclobutanecarboxamide is a specialized organic compound featuring a cyclobutane carboxamide moiety linked to a pyridin-4-yl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclobutane ring introduces conformational rigidity, while the pyridine moiety enhances solubility and potential for hydrogen bonding. These characteristics are advantageous in drug discovery, particularly for targeting selective enzyme inhibition or receptor modulation. The compound’s well-defined synthetic route and stability under standard conditions further support its utility in medicinal chemistry and material science applications. Its versatility makes it a promising candidate for further derivatization and functionalization.
N-(pyridin-4-yl)cyclobutanecarboxamide structure
1090959-94-6 structure
Product Name:N-(pyridin-4-yl)cyclobutanecarboxamide
CAS No:1090959-94-6
MF:C10H12N2O
MW:176.215082168579
CID:5321512
Update Time:2025-10-29

N-(pyridin-4-yl)cyclobutanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxamide, N-4-pyridinyl-
    • N-(pyridin-4-yl)cyclobutanecarboxamide
    • Inchi: 1S/C10H12N2O/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9/h4-8H,1-3H2,(H,11,12,13)
    • InChI Key: LUEWVSVTOCTUCG-UHFFFAOYSA-N
    • SMILES: C1(C(NC2C=CN=CC=2)=O)CCC1

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N-(pyridin-4-yl)cyclobutanecarboxamide Related Literature

Additional information on N-(pyridin-4-yl)cyclobutanecarboxamide

Recent Advances in the Study of N-(pyridin-4-yl)cyclobutanecarboxamide (CAS: 1090959-94-6)

N-(pyridin-4-yl)cyclobutanecarboxamide (CAS: 1090959-94-6) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This small molecule, characterized by its cyclobutane carboxamide core and pyridine moiety, has demonstrated promising pharmacological properties in preclinical studies. Recent literature highlights its potential as a modulator of key biological targets, particularly in the context of kinase inhibition and protein-protein interaction disruption.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship of N-(pyridin-4-yl)cyclobutanecarboxamide derivatives, revealing that the compound's unique three-dimensional structure contributes to its selective binding affinity. The research team employed X-ray crystallography to elucidate the binding mode of this molecule with its target protein, providing crucial insights for further optimization of this chemical scaffold.

In the area of drug discovery, several pharmaceutical companies have included 1090959-94-6 in their screening libraries due to its favorable physicochemical properties. The compound's moderate molecular weight (178.21 g/mol) and balanced lipophilicity (cLogP ~1.2) make it an attractive starting point for lead optimization programs. Recent patent applications suggest its potential utility in developing therapeutics for inflammatory diseases and certain oncology indications.

From a synthetic chemistry perspective, novel routes for the preparation of N-(pyridin-4-yl)cyclobutanecarboxamide have been developed to improve yield and scalability. A 2024 publication in Organic Process Research & Development described an efficient three-step synthesis from commercially available cyclobutanecarboxylic acid, achieving an overall yield of 68% with excellent purity (>99%). These advances address previous challenges in the large-scale production of this compound.

Ongoing research is exploring the metabolic stability and pharmacokinetic profile of 1090959-94-6. Preliminary in vitro ADME studies indicate moderate hepatic microsomal stability across multiple species, with t1/2 values ranging from 30-45 minutes in human liver microsomes. These findings suggest that structural modifications may be required to improve metabolic stability while maintaining the desired biological activity.

The scientific community continues to investigate the full therapeutic potential of N-(pyridin-4-yl)cyclobutanecarboxamide, with particular attention to its mechanism of action and potential off-target effects. As research progresses, this compound may serve as a valuable tool for understanding biological pathways or as a starting point for developing novel therapeutic agents in various disease areas.

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